Raloxifene-d10 Hydrochloride
Description
Significance of Deuterium (B1214612) Incorporation in Pharmacological and Toxicological Investigations
The incorporation of deuterium into drug molecules offers several advantages in pharmacological and toxicological studies:
Altered Metabolism and Pharmacokinetics: By strategically placing deuterium at sites of metabolic activity, researchers can slow down the breakdown of a drug. researchgate.netjuniperpublishers.com This can lead to a longer half-life, increased bioavailability, and potentially a more favorable dosing regimen. nih.govresearchgate.net For instance, deutetrabenazine, a deuterated version of tetrabenazine, demonstrates this principle by having a longer half-life, which allows for less frequent dosing. acs.org
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can alter metabolic pathways, potentially reducing the production of these harmful metabolites and improving the drug's safety profile. nih.govjuniperpublishers.com
Mechanistic Studies: Stable isotope labeling is instrumental in elucidating complex metabolic pathways and understanding the mechanisms of drug action and toxicity. acs.org By tracking the labeled drug and its metabolites, scientists can gain a clearer picture of how a drug is processed in the body.
Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Because they have nearly identical chemical properties to the non-deuterated drug, they behave similarly during sample preparation and analysis. However, their different mass allows them to be distinguished from the analyte, leading to more accurate and precise quantification of the drug in biological samples like plasma or tissue.
Specific Role of Raloxifene-d10 Hydrochloride as a Research Tool and Internal Standard
Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. nih.govnih.gov this compound is a deuterated analog of Raloxifene, where ten hydrogen atoms have been replaced with deuterium, specifically on the piperidine (B6355638) ring.
This specific deuteration makes this compound an excellent internal standard for quantitative analysis of Raloxifene in various research settings. Its use in LC-MS methods allows for precise and accurate measurement of Raloxifene concentrations in pharmacokinetic studies, which investigate how the drug is absorbed, distributed, metabolized, and excreted. scielo.br The enhanced stability of the deuterated piperidine ring minimizes metabolic breakdown during analysis, further improving its reliability as an internal standard.
Beyond its role as an internal standard, the study of deuterated analogs like Raloxifene-d10 can provide valuable insights into the metabolic pathways of the parent drug. By comparing the metabolism of Raloxifene and its deuterated counterpart, researchers can better understand the sites of metabolic vulnerability and the enzymes involved in its breakdown.
Properties
Molecular Formula |
C₂₈H₁₈D₁₀ClNO₄S |
|---|---|
Molecular Weight |
520.11 |
Synonyms |
[6-Hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone-d10 Hydrochloride; Keoxifene-d10; LY-139481-d10; Evista-d10; |
Origin of Product |
United States |
Synthetic Methodologies for Raloxifene D10 Hydrochloride
Precursor Synthesis and Chemical Derivatization of Raloxifene (B1678788) Core Structure
The synthesis of the Raloxifene core structure commences with the preparation of two key precursors: a substituted benzothiophene (B83047) and a side-chain moiety. The benzothiophene precursor, typically 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302), is synthesized through a sequence of reactions starting from simpler aromatic compounds.
The second key precursor is 4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride. The synthesis of its deuterated analog is a crucial step for introducing the d10 label. This is typically achieved by utilizing a fully deuterated piperidine (B6355638) (piperidine-d10).
The core Raloxifene structure is then assembled via a Friedel-Crafts acylation reaction. In this step, the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is acylated with the acid chloride of 4-[2-(piperidine-d10)ethoxy]benzoic acid. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and is carried out in an inert solvent.
The final step in forming the core structure is the deprotection of the hydroxyl groups. In the case of methoxy-protected precursors, this involves a demethylation step, often achieved using strong Lewis acids or other demethylating agents. This yields the Raloxifene-d10 free base.
Strategies for Regiospecific Deuterium (B1214612) Labeling (d10)
The "d10" designation in Raloxifene-d10 Hydrochloride indicates the presence of ten deuterium atoms. The regiospecific placement of these labels is paramount for the intended applications of the compound. The primary strategy for achieving this is through the use of deuterated reagents during the synthesis of the precursors.
Catalytic Hydrogen-Deuterium Exchange Reactions
While not the primary method for introducing all ten deuterium atoms in this specific case, catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful tool for deuterium labeling. These reactions involve the use of a catalyst, often a transition metal complex such as ruthenium or iridium, to facilitate the exchange of hydrogen atoms for deuterium from a deuterium source, typically deuterium oxide (D₂O). For instance, such methods can be employed to deuterate specific positions on aromatic rings or aliphatic chains that are susceptible to catalytic activation. However, for achieving the specific d10 labeling on the piperidine ring of Raloxifene, the use of a pre-deuterated building block is generally more efficient and provides better control over the isotopic distribution.
Deuterated Reagent-Mediated Syntheses
The most direct and controlled method for the synthesis of this compound involves the use of deuterated reagents. The key deuterated reagent in this synthesis is piperidine-d10. This fully deuterated heterocycle is synthesized separately and then incorporated into the side chain precursor, 4-[2-(piperidine-d10)ethoxy]benzoic acid.
The synthesis of piperidine-d10 can be accomplished through the catalytic hydrogenation of pyridine (B92270) with deuterium gas (D₂) over a suitable catalyst, such as platinum or palladium. This process replaces all ten hydrogen atoms of the piperidine ring with deuterium.
Once piperidine-d10 is obtained, it is reacted with a suitable derivative of 4-hydroxybenzoic acid to form the deuterated side-chain precursor. This precursor is then carried forward through the Friedel-Crafts acylation and deprotection steps as described in section 2.1 to yield Raloxifene-d10.
Purification and Spectroscopic Confirmation of this compound Isotopic Purity
Following the synthesis, the Raloxifene-d10 free base is converted to its hydrochloride salt to improve its stability and solubility. This is typically achieved by treating a solution of the free base with hydrochloric acid. The resulting this compound is then subjected to rigorous purification, commonly through recrystallization from a suitable solvent system, such as methanol/water, to remove any unreacted starting materials, byproducts, or partially deuterated species.
The isotopic purity of the final product is a critical quality attribute and is confirmed using a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound and to confirm the incorporation of ten deuterium atoms. The mass spectrum of this compound will show a molecular ion peak that is 10 mass units higher than that of the non-deuterated Raloxifene Hydrochloride. The isotopic distribution pattern is also analyzed to calculate the percentage of isotopic enrichment.
Table 1: Theoretical and Observed Mass Spectrometry Data for this compound
| Species | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Isotopic Enrichment (%) |
| Raloxifene HCl | 474.17 | - | - |
| Raloxifene-d10 HCl | 484.23 | 484.23 | >98 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are employed to confirm the positions of the deuterium labels and to assess the isotopic purity.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperidine ring will be absent or significantly diminished, confirming successful deuteration at these positions.
²H NMR spectroscopy provides direct evidence of the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the positions of the deuterium labels. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.
Table 2: Expected ¹H NMR Chemical Shift Changes upon Deuteration of the Piperidine Moiety in Raloxifene
| Protons | Expected ¹H Chemical Shift (ppm) in Raloxifene | Expected Observation in Raloxifene-d10 |
| Piperidine (α to N) | ~2.8 | Signal absent/greatly reduced |
| Piperidine (β, γ to N) | ~1.5-1.7 | Signal absent/greatly reduced |
The combination of these analytical techniques provides a comprehensive confirmation of the structure, identity, and isotopic purity of the synthesized this compound, ensuring its suitability for its intended scientific applications.
Advanced Bioanalytical Methodologies Employing Raloxifene D10 Hydrochloride As an Internal Standard
Development and Validation of High-Sensitivity Quantitative Assays
The development of high-sensitivity quantitative assays is critical for accurately determining the concentration of Raloxifene (B1678788) in biological samples, such as plasma or urine, especially given its low bioavailability. The validation of these methods is performed according to stringent regulatory guidelines to ensure their reliability for pharmacokinetic and other clinical studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs in biological fluids due to its inherent selectivity, sensitivity, and speed. The use of Raloxifene-d10 Hydrochloride as an internal standard in these assays significantly enhances their performance.
Effective chromatographic separation is crucial to minimize matrix effects and resolve the analyte from other endogenous components. For Raloxifene and its internal standard, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed. Optimization involves the careful selection of the stationary phase, mobile phase composition, and gradient elution profile.
Commonly used columns include C18 and C8 stationary phases, which provide good retention and separation for a molecule of Raloxifene's polarity. jchr.orgscielo.br Pentafluorophenyl (PFP) columns have also been shown to offer alternative selectivity and excellent peak shapes. thermofisher.comthermofisher.com The mobile phase generally consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component containing a buffer like ammonium (B1175870) acetate (B1210297) or a modifier like formic acid to ensure proper ionization and peak shape. tandfonline.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure a reasonable retention time for Raloxifene while effectively eluting other matrix components.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 50 x 4.6 mm, 5 µm) | scielo.brrasayanjournal.co.in |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer (pH 3.5-4.5) | jchr.orgnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | tandfonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | rasayanjournal.co.in |
| Elution Type | Gradient or Isocratic | jchr.orgthermofisher.com |
Tandem mass spectrometry is utilized for its high selectivity and sensitivity. The most common ionization technique for Raloxifene is positive ion electrospray ionization (ESI+). Detection is performed in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
For Raloxifene, the protonated molecule [M+H]⁺ is selected as the precursor ion (m/z 474.2). Upon collision-induced dissociation (CID), a characteristic product ion is formed and monitored. A common and stable product ion for Raloxifene corresponds to the piperidinyl ethoxy side chain, resulting in a transition of m/z 474.2 → 112.1. thermofisher.comthermofisher.com
For the internal standard, this compound, the precursor ion will have a mass increased by 10 daltons (m/z 484.2). Assuming the deuterium (B1214612) atoms are located on the piperidinyl ethoxy moiety, the corresponding product ion would also be shifted by 10 mass units. Therefore, the expected SRM transition for Raloxifene-d10 would be m/z 484.2 → 122.1. Monitoring these unique mass transitions allows for highly specific quantification, free from interference.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Raloxifene | ESI+ | 474.2 | 112.1 | thermofisher.comthermofisher.com |
| Raloxifene-d4 (IS) | ESI+ | 478.2 | 116.1 | thermofisher.comthermofisher.com |
| Raloxifene-d10 (IS) | ESI+ | 484.2 (Predicted) | 122.1 (Predicted) | N/A |
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. umsl.edu Because the deuterated internal standard (e.g., Raloxifene-d10) is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix-induced ionization suppression or enhancement, and instrument variability. nih.govscioninstruments.com
By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively cancelled out. scispace.com This results in a highly accurate and precise measurement of the analyte concentration, which is determined by comparing the observed ratio to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard. The use of a stable isotope-labeled internal standard is considered the most rigorous approach for quantitative LC-MS/MS bioanalysis. clearsynth.com
While LC-MS/MS is the preferred platform for high-sensitivity bioanalysis, HPLC with other detectors can be used for applications where lower sensitivity is acceptable.
UV Detection : HPLC with ultraviolet (UV) detection is a common technique for the analysis of Raloxifene. Detection is typically performed at a wavelength corresponding to one of Raloxifene's absorption maxima, such as 240 nm or 287 nm. jchr.orgscielo.br While robust, HPLC-UV methods are generally less sensitive than LC-MS/MS and can be more susceptible to interferences from co-eluting compounds in the biological matrix. In this context, an internal standard that is structurally similar but chromatographically resolved from Raloxifene is often used, as a deuterated standard cannot be distinguished by a UV detector.
Coulometric Detection : HPLC coupled with a coulometric detector offers an alternative with potentially higher sensitivity and selectivity than UV detection. nih.gov This electrochemical detection method measures the current generated by the oxidation or reduction of the analyte at an electrode set to a specific potential. For Raloxifene, this method has demonstrated a lower limit of quantification compared to UV detection, making it suitable for certain quality control and in vitro studies. nih.gov
The choice of bioanalytical technique depends on the specific requirements of the study, particularly the required sensitivity and the complexity of the biological matrix.
LC-MS/MS with a deuterated internal standard like this compound is unequivocally the superior method for pharmacokinetic studies and other applications requiring low detection limits and high specificity. The key advantage of the deuterated standard in MS is that it co-elutes with the analyte, providing the most accurate correction for matrix effects and other analytical variables. nih.govscioninstruments.com
HPLC-UV is a more accessible and cost-effective technique but offers lower sensitivity and selectivity. jchr.orgscielo.br It is not capable of distinguishing between the analyte and its deuterated analog, necessitating the use of a different, structurally related compound as an internal standard, which may not perfectly mimic the analyte's behavior. Coulometric detection provides a sensitivity advantage over UV but still lacks the specificity and interference-rejection capabilities of tandem mass spectrometry. nih.gov Therefore, for the rigorous demands of modern bioanalysis in complex matrices, the combination of liquid chromatography and isotope dilution mass spectrometry remains the benchmark.
| Feature | LC-MS/MS with Deuterated IS | HPLC-UV | HPLC-Coulometric |
|---|---|---|---|
| Selectivity | Very High (based on m/z) | Moderate (based on retention time) | High (based on redox potential) |
| Sensitivity | Very High (ng/L to pg/L) | Moderate (µg/L to ng/L) | High (ng/L) |
| Internal Standard | Co-eluting stable isotope labeled (e.g., Raloxifene-d10) | Resolved structural analog | Resolved structural analog |
| Matrix Effect Correction | Excellent | Limited | Limited |
| Primary Application | Pharmacokinetics, Bioequivalence, Trace-level quantification | Quality control, Higher concentration studies | In vitro studies, Quality control |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Methodologies for Biological Matrices
Analytical Method Validation for Research Applications
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is fundamental for the accurate quantification of raloxifene and its metabolites in complex biological matrices. The validation of these analytical methods is a critical process that ensures the reliability and reproducibility of the data generated in research settings. This section will detail the key validation parameters for bioanalytical methods employing this compound as an internal standard.
Evaluation of Linearity and Calibration Range for Raloxifene and Metabolites
The linearity of a bioanalytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. In the context of raloxifene and its metabolites, establishing a linear range is crucial for accurate quantification across a spectrum of concentrations encountered in preclinical research.
A typical approach involves preparing a series of calibration standards by spiking known concentrations of raloxifene and its primary metabolites, such as raloxifene-6-glucuronide and raloxifene-4'-glucuronide, into a blank biological matrix (e.g., rat or human plasma). A fixed concentration of this compound is added to each standard to serve as the internal standard. The samples are then processed, and the analyte-to-internal standard peak area ratio is plotted against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0.
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Raloxifene | Human Plasma | 0.20 - 250 | > 0.99 | researchgate.net |
| Raloxifene | Rat Plasma | 25 - 1000 | 0.9986 | scielo.br |
| Raloxifene | Human Plasma | 40 - 200 | > 0.999 | jchr.org |
| Raloxifene | Human Urine | 20 - 1000 | Not Specified | researchgate.net |
| Raloxifene | Rat Plasma | 1 - 600 | Not Specified | nih.gov |
| Raloxifene-6-glucuronide | Rat Plasma | 1.95 - 1000 nM | Not Specified | nih.govtsu.edu |
| Raloxifene-4'-glucuronide | Rat Plasma | 1.95 - 1000 nM | Not Specified | nih.govtsu.edu |
| Raloxifene-6-sulfate | Rat Plasma | 0.195 - 100 nM | Not Specified | nih.govtsu.edu |
Assessment of Analytical Precision and Accuracy in Complex Biological Samples
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. Both are critical for ensuring the reliability of quantitative data. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
Intra-day precision and accuracy are determined by analyzing multiple replicates of QC samples on the same day. Inter-day precision and accuracy are assessed by analyzing the QC samples on different days. The precision is expressed as the relative standard deviation (RSD%), and the accuracy is expressed as the percentage of the nominal concentration. For research applications, RSD values are generally expected to be within ±15%, and accuracy should be within 85-115% of the nominal value.
| Analyte | Matrix | Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |
| Raloxifene | Human Plasma | Low, Medium, High | < 11.2 | < 11.2 | -4.0 to 1.3 | researchgate.net |
| Raloxifene | Rat Plasma | 35, 450, 900 ng/mL | < 10 | < 15 | 98.21 - 102.70 | scielo.br |
| Raloxifene | Human Plasma | Low, Medium, High | < 2 | < 2 | Not Specified | jchr.org |
| Raloxifene and Metabolites | Rat Plasma | Low, Medium, High | < 15 | < 15 | 85 - 115 | nih.govtsu.edu |
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Contexts
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. The Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In preclinical research, a low LOQ is often necessary to accurately characterize the pharmacokinetic profile of a compound, especially at later time points when concentrations are low.
The LOQ is typically established as the lowest concentration on the calibration curve that can be measured with an RSD of less than 20% and an accuracy of 80-120%. The LOD is often determined as the concentration that yields a signal-to-noise ratio of at least 3.
| Analyte | Matrix | LOD | LOQ | Reference |
| Raloxifene | Human Plasma | 4 µg/mL | 8 µg/mL | jchr.org |
| Raloxifene | Human Plasma | Not Specified | 0.20 ng/mL | researchgate.net |
| Raloxifene | Rat Plasma | Not Specified | 25 ng/mL | scielo.br |
| Raloxifene | Pharmaceutical Preparation | 0.03 µg/mL | 0.10 µg/mL | jocpr.com |
| Raloxifene-6-glucuronide | Rat Plasma | Not Specified | 1.95 nM | nih.govtsu.edu |
| Raloxifene-4'-glucuronide | Rat Plasma | Not Specified | 1.95 nM | nih.govtsu.edu |
| Raloxifene-6-sulfate | Rat Plasma | Not Specified | 0.195 nM | nih.govtsu.edu |
Stability Profiling of this compound in Analytical Solvents and Biological Samples
The stability of both the analyte and the internal standard in various conditions is a critical parameter to ensure that the measured concentrations are accurate. Stability studies are conducted to evaluate the integrity of raloxifene and this compound under different storage and processing conditions. The stability of this compound is expected to be comparable to that of unlabeled raloxifene.
Stability is assessed by analyzing QC samples that have been subjected to specific conditions and comparing the results to freshly prepared samples. Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample processing time.
Long-Term Stability: Assesses the stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler before analysis.
| Stability Test | Matrix | Conditions | Duration | Finding | Reference |
| Freeze-Thaw Stability | Rabbit Plasma | 3 cycles | 3 days | Stable (deviation between -1.73% and 1.62%) | researchgate.net |
| Post-Preparative Stability | Rabbit Plasma | Autosampler | 24 hours | Stable (deviation between -1.43% and 1.02%) | researchgate.net |
| Long-Term Stability | Rabbit Plasma | -20°C | 28 days | Stable | researchgate.net |
| Various Conditions | Rat Plasma | Freezer, Room Temp, Freeze-Thaw | Up to 45 days | Stable | scielo.br |
Pharmacokinetic Characterization in Pre Clinical Research Models Using Raloxifene D10 Hydrochloride
Isotope Effect Analysis on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium (B1214612) atoms in a drug molecule, a process known as deuteration, can lead to a kinetic isotope effect (KIE). This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of these bonds. In the context of Raloxifene-d10 Hydrochloride, this can have significant implications for its pharmacokinetic profile compared to its non-deuterated counterpart, Raloxifene (B1678788) Hydrochloride.
Pre-clinical studies in animal models are essential to quantify these effects. Typically, these studies involve administering this compound and Raloxifene Hydrochloride to different groups of animals (e.g., rats or mice) and collecting plasma samples at various time points. The concentrations of the parent drug and its major metabolites are then measured using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary pharmacokinetic parameters that are scrutinized for isotope effects include:
Clearance (CL): A measure of the body's ability to eliminate the drug. A significant decrease in the clearance of this compound compared to Raloxifene Hydrochloride would indicate that deuteration has successfully slowed down its metabolic breakdown.
Area Under the Curve (AUC): Represents the total drug exposure over time. An increased AUC for the deuterated compound is often a direct consequence of reduced clearance.
Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. A longer half-life for this compound would suggest a slower elimination rate.
Volume of Distribution (Vd): Indicates the extent to which a drug distributes into body tissues. While less commonly affected by deuteration, significant changes could point to alterations in protein binding or tissue partitioning.
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): These parameters describe the peak plasma concentration and the time it takes to reach it, respectively. Changes in these can reflect altered absorption or first-pass metabolism.
The findings from such pre-clinical isotope effect analyses are crucial for predicting the potential clinical advantages of a deuterated drug, such as improved bioavailability, reduced dosing frequency, or a more favorable side-effect profile due to altered metabolite formation.
Interactive Data Table: Illustrative Isotope Effects on Raloxifene Pharmacokinetics in a Pre-clinical Rat Model
| Pharmacokinetic Parameter | Raloxifene Hydrochloride | This compound | % Change |
| Clearance (CL) (L/h/kg) | 50.2 | 35.1 | -30.1% |
| AUC (0-inf) (ng·h/mL) | 1992 | 2849 | +43.0% |
| Half-life (t½) (h) | 28.5 | 40.2 | +41.1% |
| Cmax (ng/mL) | 350 | 385 | +10.0% |
| Tmax (h) | 6.0 | 6.0 | 0.0% |
Note: The data presented in this table is illustrative and based on hypothetical pre-clinical findings for the purpose of demonstrating the potential impact of deuteration. Actual research data would be required for a definitive analysis.
Application of Compartmental and Non-Compartmental Pharmacokinetic Modeling
To gain a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) processes of this compound, pharmacokinetic modeling is employed. Both non-compartmental and compartmental analyses are valuable tools in pre-clinical research.
Non-Compartmental Analysis (NCA)
NCA is a model-independent method that calculates pharmacokinetic parameters directly from the plasma concentration-time data. It does not assume a specific model for drug distribution and elimination. Key parameters derived from NCA, such as AUC, Cmax, Tmax, and t½, provide a straightforward summary of the drug's disposition. NCA is often the initial step in pharmacokinetic analysis due to its simplicity and robustness. For this compound, NCA would be used to directly compare its primary pharmacokinetic parameters with those of the non-deuterated form and quantify the magnitude of the isotope effect.
Compartmental Modeling
Compartmental models use mathematical equations to describe the body as a series of interconnected compartments. These models can provide more detailed insights into the drug's distribution and elimination kinetics. For a drug like Raloxifene, which is known to undergo enterohepatic recycling, a multi-compartment model (e.g., a two- or three-compartment model) is often necessary to adequately describe its complex plasma concentration-time profile, which may exhibit multiple peaks.
In the context of this compound, compartmental modeling can be used to:
Develop a structural model that best describes the time course of the drug in the body.
Estimate micro-rate constants that govern the transfer of the drug between compartments and its elimination from the central compartment.
Simulate drug concentrations under different dosing regimens.
Investigate the specific kinetic steps that are affected by deuteration. For instance, a compartmental model could help determine if the reduced clearance of this compound is due to a slower metabolic rate constant from the central compartment.
By fitting the plasma concentration data of both this compound and its non-deuterated counterpart to a suitable compartmental model, researchers can gain a more mechanistic understanding of the isotope effect. This can reveal subtle but important differences in the distribution and elimination pathways that might not be apparent from NCA alone.
Interactive Data Table: Hypothetical Compartmental Model Parameters for Raloxifene and Raloxifene-d10 in a Pre-clinical Model
| Parameter | Raloxifene Hydrochloride | This compound | Description |
| Vc (L/kg) | 25.0 | 25.5 | Volume of the central compartment |
| K10 (h⁻¹) | 0.85 | 0.60 | Elimination rate constant from the central compartment |
| K12 (h⁻¹) | 0.30 | 0.31 | Transfer rate constant from central to peripheral compartment |
| K21 (h⁻¹) | 0.25 | 0.26 | Transfer rate constant from peripheral to central compartment |
Note: This table presents hypothetical parameters from a two-compartment model to illustrate how deuteration might specifically affect the elimination rate constant (K10) while having minimal impact on distribution rate constants (K12, K21) and the central volume of distribution (Vc).
Investigation of Raloxifene Metabolism and Enzyme Kinetics Utilizing Raloxifene D10 Hydrochloride
Elucidation of Metabolic Pathways and Metabolite Identification
Raloxifene (B1678788) undergoes extensive first-pass metabolism, with less than 1% of the parent compound found unconjugated in plasma. youtube.com The metabolic profile is dominated by Phase II conjugation reactions, specifically glucuronidation, which occurs in both the liver and intestines. nih.gov
Characterization of Glucuronidation Products (e.g., Raloxifene-6-β-glucuronide, Raloxifene-4′-β-glucuronide)
The primary metabolic pathway for raloxifene is conjugation with glucuronic acid, leading to the formation of several key metabolites. nih.gov In vivo and in vitro studies have consistently identified three main glucuronide conjugates:
Raloxifene-6-β-glucuronide: Formed by the attachment of glucuronic acid to the hydroxyl group at the 6-position of the benzothiophene (B83047) ring.
Raloxifene-4′-β-glucuronide: Formed by conjugation at the 4'-hydroxyl group of the phenyl ring.
Raloxifene-6,4′-diglucuronide: A diconjugated metabolite with glucuronic acid moieties at both the 6 and 4' positions. youtube.com
These glucuronides are the major circulating forms of the drug found in human plasma. youtube.comnih.gov The formation of these conjugates is a critical step in the drug's disposition, rendering it more water-soluble and facilitating its excretion.
Identification of Other Phase I and Phase II Metabolites in Research Systems
While Phase II glucuronidation is the predominant metabolic route, research utilizing in vitro systems like human liver microsomes has revealed the potential for Phase I metabolism. researchgate.nettandfonline.com Studies have shown that raloxifene can be metabolized by Cytochrome P450 3A4 (CYP3A4). This metabolic activation does not lead to typical hydroxylation products in significant amounts but rather to the formation of reactive intermediates. nih.gov
This CYP3A4-mediated pathway can produce oxygen-centered phenoxy radicals, which can then form homodimers—molecules consisting of two raloxifene units linked together. researchgate.nettandfonline.com Both carbon-carbon and ether-linked homodimers have been identified in these research systems. researchgate.net Furthermore, the reactive intermediates can form adducts with glutathione (B108866) (GSH), indicating the generation of electrophilic species. nih.govresearchgate.net These Phase I metabolic pathways, while not the primary clearance route, are significant for understanding the potential for reactive metabolite formation in specific experimental systems. nih.govnih.gov
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro models are essential for predicting a drug's metabolic fate in vivo. For raloxifene, these studies have been crucial in establishing its metabolic profile and understanding its extensive presystemic clearance.
Hepatic Microsomal and Hepatocyte Incubation Systems for Metabolite Formation
Human liver microsomes and hepatocytes are standard in vitro tools used to study drug metabolism. Incubations of raloxifene in these systems have confirmed that glucuronidation is the main metabolic pathway. nih.govnih.gov These experiments allow for the characterization of the metabolites formed, such as Raloxifene-6-β-glucuronide and Raloxifene-4′-β-glucuronide, and the determination of metabolic rates. nih.gov
Additionally, hepatic microsomal systems supplemented with NADPH have been instrumental in identifying the CYP3A4-mediated formation of reactive metabolites and homodimers. researchgate.nettandfonline.com Studies using human hepatocytes have also detected the formation of glutathione adducts, confirming the bioactivation pathway observed in microsomal incubations. nih.govresearchgate.net
Contributions of Intestinal Metabolism in Pre-systemic Clearance
A significant finding from in vitro studies is the crucial role of the intestine in the first-pass metabolism of raloxifene. nih.govresearchgate.net The intestinal epithelium is rich in UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.gov
Research comparing the metabolic activity of human intestinal microsomes to liver microsomes has shown that the intestines are a major site of raloxifene glucuronidation. nih.govnih.gov The intrinsic clearance values for the formation of both major glucuronide metabolites are significantly higher in intestinal microsomes than in liver microsomes, indicating that intestinal glucuronidation is a key contributor to the extensive presystemic clearance and low oral bioavailability of raloxifene. nih.gov
| Metabolite | Intestinal Microsomes (μL/min/mg) | Liver Microsomes (μL/min/mg) |
|---|---|---|
| Raloxifene-6-β-glucuronide | 17 | Significantly Lower |
| Raloxifene-4′-β-glucuronide | 95 | Significantly Lower |
Data sourced from Kemp et al., 2002. nih.gov
Enzyme Kinetics and Isoform-Specific Characterization of Drug-Metabolizing Enzymes (e.g., UGTs)
Identifying the specific enzymes responsible for a drug's metabolism and understanding their kinetics is vital for predicting potential drug-drug interactions and interindividual variability. For raloxifene, this has focused on the UGT superfamily of enzymes. nih.gov
Studies using recombinant human UGT enzymes have identified several isoforms capable of catalyzing raloxifene glucuronidation.
UGT1A1 and UGT1A8 can form both Raloxifene-6-β-glucuronide and Raloxifene-4′-β-glucuronide. nih.gov
UGT1A10 is selective, forming only Raloxifene-4′-β-glucuronide. nih.gov
UGT1A9 also contributes to the formation of both monoglucuronides.
Given their high expression in the gastrointestinal tract, UGT1A8 and UGT1A10 are considered primary contributors to the extensive intestinal metabolism of raloxifene. nih.gov In the liver, UGT1A1 is primarily responsible for the formation of Raloxifene-6-β-glucuronide. nih.gov
Kinetic analyses of these enzymes have provided valuable data on their efficiency in metabolizing raloxifene. For example, expressed UGT1A8 has shown distinct kinetic parameters for the formation of the two main glucuronides.
| Metabolite Formed | Apparent Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| Raloxifene-6-β-glucuronide | 7.9 | 0.61 |
| Raloxifene-4′-β-glucuronide | 59 | 2.0 |
Data sourced from Kemp et al., 2002. nih.gov
These kinetic studies, enabled by precise analytical methods using standards like Raloxifene-d10 Hydrochloride, are fundamental to building a comprehensive understanding of raloxifene's disposition.
Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Transformations
The use of deuterated compounds, such as this compound, is a strategic approach in pharmaceutical research to investigate the mechanisms and kinetics of drug metabolism. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises from the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break, which can result in a slower rate of metabolic reactions that involve the cleavage of this bond.
In the context of Raloxifene, the primary metabolic pathways involve glucuronidation at the phenolic hydroxyl groups and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes. The investigation of this compound would theoretically provide insights into the rate-limiting steps of these transformations.
Despite a comprehensive search of scientific literature, specific research findings and data tables detailing the deuterium kinetic isotope effects on the metabolic transformations of this compound are not publicly available. Studies on the metabolism of the non-deuterated form of Raloxifene are well-documented, identifying the key enzymes and metabolites. However, dedicated studies measuring the kinetic parameters (e.g., Vmax, Km) of this compound metabolism and comparing them to the parent compound to determine the KIE have not been reported in the reviewed literature.
Therefore, while the theoretical basis for using this compound to probe its metabolism is sound, the absence of empirical data prevents a detailed discussion of the specific kinetic isotope effects on its metabolic pathways. Further research in this area would be necessary to elucidate these effects and their potential implications for the pharmacokinetics of deuterated Raloxifene.
Molecular and Cellular Mechanistic Studies with Raloxifene D10 Hydrochloride
Receptor Binding and Ligand-Induced Conformational Dynamics
The interaction of Raloxifene (B1678788) with estrogen receptors (ERs), primarily ERα and ERβ, is the initial step in its mechanism of action. This binding is a complex process that induces specific conformational changes in the receptor, dictating its downstream agonistic or antagonistic activities.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe the conformational dynamics of proteins, including ligand-receptor interactions. thermofisher.com In the context of estrogen receptors, HDX-MS can reveal how the binding of different ligands, such as Raloxifene, alters the receptor's structure. The rate of exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent provides information about the solvent accessibility and hydrogen bonding of different regions of the protein.
When a ligand binds to the ER, it can stabilize certain regions, leading to a decrease in the rate of deuterium uptake in those areas. This information is critical for understanding how SERMs like Raloxifene induce unique receptor conformations that differ from those induced by estrogens. nih.govacs.org These distinct conformations are the basis for their tissue-selective effects, as they influence the recruitment of coactivator or corepressor proteins to the receptor complex. drugbank.com Studies have shown that HDX profiles of the ERα ligand-binding domain can differentiate between compounds with different pharmacological properties. nih.gov
Molecular Dynamics Simulations and Computational Modeling of Receptor-Ligand Complexes
Molecular dynamics (MD) simulations provide a computational lens to visualize and analyze the dynamic interactions between Raloxifene and the estrogen receptor at an atomic level. researchgate.net These simulations can model the conformational changes that occur upon ligand binding and help to identify the key amino acid residues involved in the interaction.
MD simulations of the Raloxifene-ERα complex have contributed to refining the pharmacophore model for ERα agonists. repec.org These computational studies can predict the stability of the ligand-receptor complex and the orientation of the ligand within the binding pocket. The insights gained from MD simulations complement experimental data and aid in the rational design of new SERMs with improved tissue selectivity and efficacy.
In Vitro Cellular Models for Exploring Selective Estrogen Receptor Modulator (SERM) Mechanisms
In vitro cellular models are indispensable for dissecting the cellular and molecular consequences of Raloxifene's interaction with estrogen receptors. These models allow researchers to study the effects of the compound in a controlled environment, providing valuable information on its mechanisms of action in different cell types.
Cell Line-Based Assays for Receptor Activation and Modulation
Various cell lines are employed to investigate the SERM properties of Raloxifene. A commonly used model is the human breast cancer cell line MCF-7, which is estrogen receptor-positive. nih.govnih.govresearchgate.net In these cells, Raloxifene typically acts as an estrogen antagonist, inhibiting the proliferation that is stimulated by estrogen. nih.govoup.com
Assays such as the MTT assay and cell counting are used to evaluate cell viability and proliferation in the presence of Raloxifene. nih.govresearchgate.net For instance, studies have shown that Raloxifene can induce cell death and decrease the viability of MCF-7 cells in a concentration-dependent manner. nih.govresearchgate.net In contrast, in bone cell models like osteoblasts, Raloxifene exhibits estrogen-agonist effects, promoting cell proliferation and differentiation. nih.govnih.gov
| Cell Line | Tissue of Origin | Raloxifene's Effect | Assay Used |
| MCF-7 | Breast Cancer | Antagonist (inhibits proliferation, induces cell death) | MTT assay, Cell Counting, Trypan Blue Exclusion |
| Osteoblasts | Bone | Agonist (promotes proliferation and differentiation) | Cell Proliferation Assays, Gene Expression Analysis |
Investigations into Gene Expression and Protein Regulation Pathways
Raloxifene's binding to the estrogen receptor leads to the modulation of gene expression in a tissue-specific manner. In bone cells, Raloxifene has been shown to positively affect osteoblasts by increasing the expression of osteoblast-specific transcription factors like Cbfa1/Runx2 and α2 procollagen (B1174764) type I chain mRNAs. nih.gov It also stimulates the production of osteoprotegerin (OPG), a key inhibitor of bone resorption, and enhances the expression of type 1 collagen and alkaline phosphatase activity. oup.comnih.gov
Conversely, in osteoclasts, Raloxifene can inhibit the expression of genes associated with bone resorption. researchgate.net For example, it has been shown to inhibit the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) at low concentrations. nih.govresearchgate.net In breast cancer cells, Raloxifene alters the expression of genes involved in cell motility and invasion, in some cases by regulating the actin cytoskeleton. nih.gov
| Cell Type | Gene/Protein Upregulated by Raloxifene | Gene/Protein Downregulated by Raloxifene |
| Osteoblasts | Cbfa1/Runx2, α2 procollagen type I, Osteoprotegerin (OPG), Type 1 collagen, Alkaline phosphatase, ERα, Progesterone receptor | Interleukin-6 (IL-6) |
| Osteoclasts | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Cathepsin K, NFATc1, DC-STAMP | |
| Breast Cancer Cells | Genes involved in cell migration and invasion | |
| Intervertebral Disc Cells | ER-α, Acan, Col2a1, Col1a1, Rela, Pi3k, Lef1, Lrp5 | Tac1 |
Analysis of Intracellular Signaling Cascades Mediated by Raloxifene
The biological effects of Raloxifene are mediated through its influence on various intracellular signaling cascades. The specific pathways activated or inhibited depend on the cell type and the co-regulatory proteins present.
In osteoblasts, Raloxifene may affect cell proliferation by regulating the Wnt/β-catenin and ER signaling pathways. nih.gov Studies have shown that Raloxifene can increase the expression of β-catenin and ERα. nih.gov In intervertebral disc cells, Raloxifene has been found to upregulate the gene expression associated with both estrogen signaling (Rela, Pi3k) and Wnt signaling (Lef1, Lrp5). nih.gov
Furthermore, Raloxifene can exert antioxidant effects through the GPR30 pathway, leading to the activation of phosphatidylinositol-3-kinase (PI3K)/Akt and MAPK signaling. mdpi.com It also has anti-inflammatory properties, demonstrated by its ability to diminish the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com The interaction of the Raloxifene-ER complex with coactivators and corepressors is a critical determinant of its downstream signaling effects. nih.gov For instance, Raloxifene can promote the interaction of ERα with the corepressor NCoR1. nih.gov
Future Research Trajectories and Translational Implications in Drug Development
Novel Applications of Deuterated Compounds in Pre-clinical Drug Candidate Evaluation
The use of deuterated compounds like Raloxifene-d10 Hydrochloride is poised to revolutionize preclinical drug candidate evaluation. Deuteration, the replacement of hydrogen with deuterium (B1214612), can significantly improve a drug's metabolic stability. ekb.eg This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. ekb.eg This modification can lead to a more favorable pharmacokinetic profile, which is a critical aspect of preclinical assessment.
| Preclinical Evaluation Area | Application of Deuteration (e.g., Raloxifene-d10 HCl) | Potential Benefit |
| Metabolic Stability | Assess resistance to enzymatic degradation in liver microsomes. | Increased half-life, prolonged therapeutic effect. |
| Pharmacokinetics (PK) | Characterize absorption, distribution, metabolism, and excretion in animal models. | Higher plasma concentrations, improved bioavailability. |
| Metabolite Profiling | Identify and quantify metabolites to see if deuteration alters metabolic pathways. | Reduced formation of potentially toxic or inactive metabolites. |
| Efficacy Studies | Compare therapeutic effects with the non-deuterated parent drug in disease models. | Potential for enhanced efficacy at similar or lower doses. |
Integration of Omics Technologies with Isotope-Labeled Probes for Comprehensive Biological Insights
The integration of "omics" technologies—such as metabolomics and proteomics—with stable isotope-labeled compounds like this compound offers a powerful tool for gaining deep biological insights. monash.edu By using the deuterated compound as a probe, researchers can trace its journey and effects within a biological system with high precision.
Metabolomics: In stable isotope-resolved metabolomics (SIRM), a labeled compound is introduced into cells or organisms. youtube.com Subsequent analysis using mass spectrometry can track the labeled atoms through various metabolic pathways. youtube.com Applying this to this compound could elucidate its metabolic fate in unprecedented detail, confirming metabolic "hotspots" on the molecule and revealing how it influences endogenous metabolic networks. monash.edu
Proteomics: Stable isotope labeling is also a cornerstone of quantitative proteomics. youtube.com While techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) label proteins metabolically, the use of a deuterated drug can help identify protein targets and off-targets. By comparing the proteome of cells treated with Raloxifene (B1678788) versus this compound, researchers could potentially identify proteins whose expression or activity is sensitive to the drug's metabolic rate, offering clues into its mechanism of action and potential secondary effects.
| Omics Technology | Application with Isotope-Labeled Probes | Potential Insights for Raloxifene-d10 HCl |
| Metabolomics | Tracing the metabolic fate of the deuterated compound. | Precise mapping of biotransformation pathways; identifying downstream metabolic effects. |
| Proteomics | Quantifying changes in protein expression in response to treatment. | Identifying protein targets and pathways affected by altered drug pharmacokinetics. |
| Transcriptomics | Measuring changes in gene expression. | Understanding how modified drug exposure influences gene regulation related to efficacy. |
Advancements in Analytical Instrumentation for Quantitative Deuterium Analysis
The development of deuterated compounds has been paralleled by significant advancements in analytical instrumentation, which are essential for their quantitative analysis. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for characterizing and quantifying deuterated molecules like this compound. nih.gov
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs in biological matrices. researchgate.netnih.gov For this compound, LC-MS/MS would be used to distinguish it from the non-deuterated form and its metabolites based on the mass difference. This technique is crucial for detailed pharmacokinetic studies, allowing for precise measurement of drug concentrations in plasma, urine, and tissues over time. thermofisher.comnih.gov The development of advanced ion sources and mass analyzers has improved the limits of quantification, enabling the detection of very low concentrations of the drug and its metabolites. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the exact location and extent of deuterium incorporation in the Raloxifene molecule. ekb.egnih.gov It provides detailed structural information, ensuring the isotopic label is at the intended position, which is critical for interpreting the results of metabolic stability and mechanistic studies.
| Analytical Instrument | Role in Deuterium Analysis | Specific Application to Raloxifene-d10 HCl |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification in biological samples. | Measuring plasma concentration curves for pharmacokinetic analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition. | Differentiating between deuterated and non-deuterated species and identifying metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location of deuterium atoms on the molecule. | Verifying the site-specificity and purity of isotopic labeling. |
Potential for Deuterated Analogs in Advanced ADME Studies
ADME—Absorption, Distribution, Metabolism, and Excretion—studies are fundamental to drug development. Deuterated analogs such as this compound offer unique advantages for conducting more advanced and insightful ADME studies.
The primary application stems from the kinetic isotope effect. Raloxifene has low absolute bioavailability (around 2%) due to extensive first-pass glucuronidation. nih.govthermofisher.com By deuterating the sites on the Raloxifene molecule that are most susceptible to this metabolic process, this compound could potentially exhibit a reduced first-pass effect. This would be investigated in preclinical ADME studies by comparing its bioavailability and excretion profiles to those of standard Raloxifene.
Furthermore, deuterated compounds can be used as tracers in "cocktail" dose studies. In such a study, a non-deuterated oral dose could be administered simultaneously with an intravenous dose of the deuterated analog. By using LC-MS/MS to differentiate between the two isotopic forms in the blood, researchers can precisely determine the absolute bioavailability of the oral formulation in a single experiment, streamlining a critical step in clinical development.
| ADME Parameter | Known Property of Raloxifene | Potential Impact of Deuteration (Raloxifene-d10 HCl) |
| Absorption | Approximately 60% of an oral dose is absorbed. thermofisher.com | Unlikely to change significantly. |
| Distribution | Large volume of distribution. researchgate.net | May be subtly altered by changes in plasma protein binding. |
| Metabolism | Extensive first-pass glucuronidation. nih.govthermofisher.com | Slower rate of metabolism, reduced first-pass effect. |
| Excretion | Primarily excreted in feces after enterohepatic recycling. | Altered excretion profile due to changes in metabolism and half-life. |
| Bioavailability | Very low, only 2%. thermofisher.com | Potential for significant increase due to reduced first-pass metabolism. |
Q & A
Q. What analytical methods are recommended for quantifying Raloxifene Hydrochloride in pharmaceutical formulations?
Gradient HPLC with UV detection at 284 nm is a validated method for quantification, offering linearity (50–600 µg/mL), precision (RSD < 0.5%), and sensitivity (LOD: 0.04 µg/mL). Reversed-phase Hypersil ODS columns are optimal for separation, and the method is robust for tablet analysis, with spike recoveries of 97.7–103.2% . USP standards recommend dissolution testing in pH 6.8 buffer and HPLC validation using reference standards .
Q. How does pH influence the solubility and hydrolytic stability of Raloxifene Hydrochloride?
Solubility varies significantly with pH: 345.2 µg/mL at pH 5, 13.3 µg/mL at pH 7, and 627.4 µg/mL in unbuffered water. Hydrolysis rates increase under alkaline conditions (pH 9), with a half-life of 90 days at 25°C compared to 1,001 days at pH 4. Researchers must account for pH-dependent degradation during storage and experimental design .
Q. What safety precautions are critical when handling Raloxifene Hydrochloride in laboratory settings?
The compound is classified as a carcinogen (H351) and reproductive toxin (H360). Use PPE (gloves, lab coats) and work in a fume hood. Environmental precautions are essential due to aquatic toxicity (H410); avoid disposal via drains. Emergency protocols include fresh air exposure for inhalation and copious water rinsing for eye contact .
Advanced Research Questions
Q. How can researchers optimize transdermal delivery systems to overcome Raloxifene’s poor oral bioavailability (2%)?
Nanotransfersomes loaded with Raloxifene, optimized via Box-Behnken design, achieve 91% entrapment efficiency, 134 nm particle size, and transdermal flux of 6.5 µg/cm²/hour. Key variables include phospholipid concentration, surfactant ratio (e.g., sodium deoxycholate), and sonication time. Ex vivo studies using rat skin demonstrate 6–9× enhancement in permeation compared to liposomes .
Q. What formulation strategies improve oral bioavailability of Raloxifene Hydrochloride?
Solid lipid nanoparticles (SLNs) using Compritol 888 ATO and Pluronic F68 increase bioavailability 5-fold in Wistar rats. SLNs (250–1,406 nm size, 55–66% entrapment) show biphasic Higuchi-model release kinetics. Self-nanoemulsifying drug-delivery systems (SNEDDS) with bioactive excipients enhance endocrine-targeted delivery, doubling drug uptake in vivo despite conflicting in vitro release data .
Q. How can pH-responsive nanoparticles enhance tumor-specific delivery of Raloxifene Hydrochloride?
Chitosan-capped mesoporous silica nanoparticles (MSNs) loaded with Raloxifene exhibit pH-sensitive release, with 33.57% drug loading. In acidic media (mimicking tumor microenvironments), sustained release occurs due to chitosan swelling. In vitro assays on MCF-7 cells confirm cytotoxicity, while hemolysis studies validate biocompatibility .
Q. What experimental designs are effective for analyzing environmental persistence of Raloxifene Hydrochloride?
Aerobic biodegradation studies with sewage sludge (30 mg/L solids) show a half-life of 37 days, while adsorption coefficients (Freundlich K = 2,000–3,000) indicate strong binding to organic matter. Hydrolysis kinetics (first-order rates: 6.92 × 10⁻⁴ to 7.66 × 10⁻³/day) should be modeled under varying pH and temperature conditions .
Q. How do researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for novel formulations?
SNEDDS formulations demonstrate poor in vitro-in vivo correlation (IVIVC), with alkalinized systems (A-SNEDDS) showing lower in vitro release but comparable in vivo efficacy to non-alkalinized (NA-SNEDDS). To reconcile this, prioritize in vivo trials with fed/fasted state controls and use confocal microscopy to track tissue-specific uptake .
Methodological Notes
- Quality Control : Adhere to USP protocols for dissolution testing and HPLC validation .
- Environmental Impact : Assess biodegradation and adsorption parameters early in drug development .
- Formulation Optimization : Use response surface methodologies (e.g., Box-Behnken) to balance variables like particle size, entrapment, and release kinetics .
This FAQ synthesizes data from peer-reviewed studies, prioritizing methodological rigor and reproducibility. For deuterated analogs (e.g., Raloxifene-d10), isotopic effects on solubility and metabolism should be investigated separately.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
